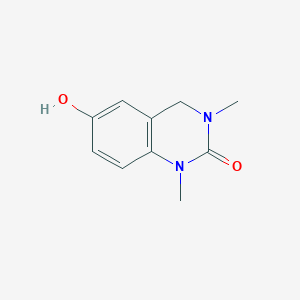![molecular formula C11H12ClIN4O B13883145 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both chlorine and iodine atoms, as well as the oxan-4-yl group, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine typically involves multi-step procedures starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the imidazo[1,5-a]pyrazine core, followed by selective halogenation and functionalization.
Cyclization: The initial step involves the formation of the imidazo[1,5-a]pyrazine core through cyclization reactions. This can be achieved using various cyclization agents and conditions, such as the use of strong acids or bases to facilitate ring closure.
Halogenation: The introduction of chlorine and iodine atoms is typically carried out through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while iodination can be performed using iodine or iodine monochloride.
Functionalization: The oxan-4-yl group can be introduced through nucleophilic substitution reactions, where an appropriate oxan-4-yl precursor reacts with the imidazo[1,5-a]pyrazine core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the imidazo[1,5-a]pyrazine core or the oxan-4-yl group is oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed to reduce the halogen atoms or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidazo[1,5-a]pyrazine core, while substitution reactions can introduce various functional groups in place of the halogen atoms.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with biomolecules and its potential effects on cellular processes.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazo[1,5-a]pyrazine core allows it to bind to active sites or allosteric sites of enzymes, potentially inhibiting or modulating their activity. The halogen atoms and the oxan-4-yl group contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]thiazole: Contains a thiazole ring instead of a pyrazine ring.
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]triazine: Features a triazine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine lies in its specific combination of functional groups and the imidazo[1,5-a]pyrazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H12ClIN4O |
|---|---|
Molekulargewicht |
378.60 g/mol |
IUPAC-Name |
5-chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H12ClIN4O/c12-7-5-15-10(14)8-9(13)16-11(17(7)8)6-1-3-18-4-2-6/h5-6H,1-4H2,(H2,14,15) |
InChI-Schlüssel |
AURDSFRFZFNKNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NC(=C3N2C(=CN=C3N)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


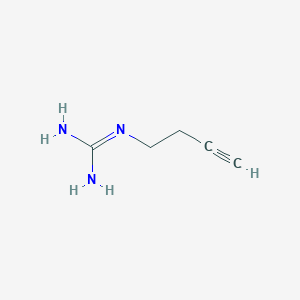
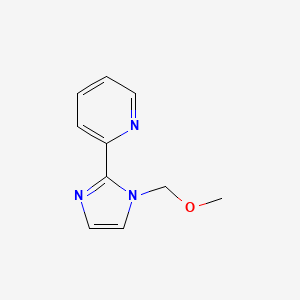
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
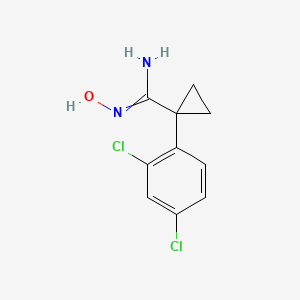
![5-[(Pyridin-2-yl)oxy]naphthalen-2-amine](/img/structure/B13883083.png)


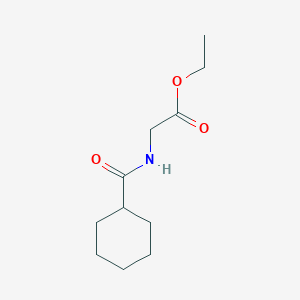
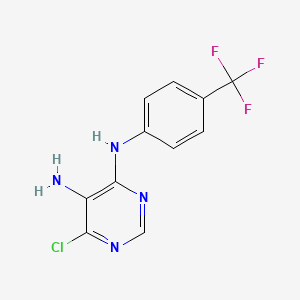
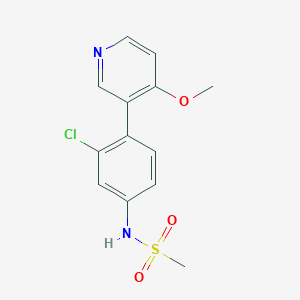
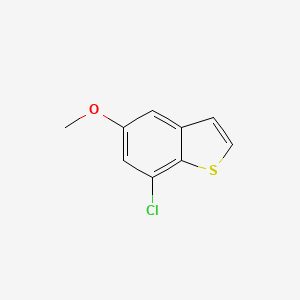
![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)

